Disodium aniline-2,5-disulphonate
Description
Historical Context of Aromatic Sulfonic Acids in Industrial Chemistry
The development of aromatic sulfonic acids in the 19th century was a pivotal moment in the advancement of industrial chemistry. britannica.com The process of sulfonation, the introduction of a sulfonic acid group (-SO₃H) into an aromatic ring, allowed for the modification of aromatic hydrocarbons, rendering them more water-soluble. britannica.comnumberanalytics.com This breakthrough was fundamental to the burgeoning synthetic dye industry, as it enabled the creation of water-soluble dyes that could be used in aqueous dyeing processes. numberanalytics.comencyclopedia.com Beyond dyes, aromatic sulfonic acids became essential intermediates in the synthesis of a wide array of industrial products, including detergents, pharmaceuticals like sulfonamide antibiotics, and catalysts. britannica.comnumberanalytics.comencyclopedia.com The ability to manipulate the properties of aromatic compounds through sulfonation laid the groundwork for the synthesis of complex molecules and has had a lasting impact on numerous sectors of the chemical industry. businessresearchinsights.comcapitalresin.com
Significance of Aniline (B41778) Disulfonates as Chemical Intermediates
Aniline disulfonates, including the 2,5-isomer, are valuable intermediates primarily due to the reactivity of the amino group and the solubilizing effect of the sulfonic acid groups. ontosight.ai The presence of these functional groups allows for a variety of chemical transformations, making them key components in the synthesis of more complex molecules. ontosight.ai In the dye industry, for instance, aniline-2,5-disulfonic acid is a precursor for azo dyes, contributing to specific color properties. jayvir-us.com It is particularly important for producing certain black and navy blue acid dyes used for nylon, wool, and silk. pmarketresearch.com The leather processing industry also utilizes dyes derived from this intermediate. pmarketresearch.com Furthermore, its role extends to the pharmaceutical sector, where it serves as a building block in the synthesis of various drugs. capitalresin.comchemicalbull.com The versatility of aniline disulfonates as intermediates underscores their importance in connecting basic aromatic feedstocks to high-value, specialized chemicals.
Scope and Objectives of Contemporary Research on Disodium (B8443419) Aniline-2,5-disulphonate
Current research on disodium aniline-2,5-disulphonate is multifaceted, exploring its potential in new and existing applications. One area of focus is its use in the development of advanced materials. For example, research has been conducted on the chemical synthesis of poly(aniline-co-aniline-2,5-disulfonic acid) and its composites for applications such as the removal of dyes from aqueous solutions. researchgate.net These materials exhibit interesting properties, including thermal stability and electrical conductivity. researchgate.net
Another significant area of investigation is in improving the synthesis of aniline-2,5-disulfonic acid itself. Historical methods, such as the sulfonation of aniline-3-sulphonic acid with oleum (B3057394), have been documented, with a focus on achieving high purity and yield. google.comgoogle.com Modern research continues to refine these processes for greater efficiency and sustainability.
Furthermore, the compound is being explored for its potential in other fields. For instance, modified sulfonated aromatic compounds are being investigated for use in ion-exchange resins for water treatment applications like desalination and heavy metal removal. pmarketresearch.com The unique structure of aniline-2,5-disulfonic acid suggests its potential for creating novel polymeric materials with high ion-exchange capacity. pmarketresearch.com
Physicochemical Properties of Aniline-2,5-disulfonic Acid and its Salts:
| Property | Aniline-2,5-disulfonic Acid | This compound | Aniline-2,5-disulphonic acid monosodium salt |
| CAS Number | 98-44-2 emcochemicals.com | 41184-20-7 nih.gov | 24605-36-5 scbt.com |
| Molecular Formula | C₆H₇NO₆S₂ thermofisher.com | C₆H₅NNa₂O₆S₂ nih.gov | C₆H₆NNaO₆S₂ scbt.com |
| Molecular Weight | 253.2 g/mol jayvir-us.com | 297.2 g/mol nih.gov | 275.23 g/mol scbt.com |
| Appearance | White to pale cream powder thermofisher.com | White or off-white crystalline powder ontosight.ai | - |
| Melting Point | >300 °C thermofisher.com | - | - |
| Solubility | Soluble in water emcochemicals.com | Soluble in water and other polar solvents ontosight.ai | - |
Interactive Data Table: Research Findings on Poly(aniline-co-aniline-2,5-disulfonic acid) Composite
| Parameter | Value | Reference |
| Uptake Rate (Safranin Dye Adsorption) | 82.5% within 75 minutes | researchgate.net |
| Equilibrium Time (Adsorption) | 45 minutes | researchgate.net |
| DC Conductivity (Oligomer) | 0.06 - 0.016 S/cm | researchgate.net |
| DC Conductivity (Composite) | 0.008 - 0.016 S/cm | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
disodium;2-aminobenzene-1,4-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2.2Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDDCLXBAJUNA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NNa2O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947489 | |
| Record name | Disodium 2-aminobenzene-1,4-disulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,4-Benzenedisulfonic acid, 2-amino-, sodium salt (1:?) | |
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CAS No. |
24605-36-5, 41184-20-7, 76684-33-8 | |
| Record name | Sodium hydrogen 2-aminobenzene-1,4-disulphonate | |
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| Record name | Disodium aniline-2,5-disulphonate | |
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| Record name | 1,4-Benzenedisulfonic acid, 2-amino-, sodium salt (1:?) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2-amino-, sodium salt (1:?) | |
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| Record name | Disodium 2-aminobenzene-1,4-disulfonate | |
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| Record name | Sodium hydrogen 2-aminobenzene-1,4-disulphonate | |
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| Record name | Disodium aniline-2,5-disulphonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Classical Approaches to Sulfonation of Aniline (B41778) Derivatives
The traditional and most established methods for synthesizing aniline-2,5-disulfonic acid involve multi-step sulfonation reactions under harsh conditions, typically utilizing strong acids and high temperatures. google.comgoogle.com
Sulfonation of Metanilic Acid and Aniline-3-sulfonic Acid
The primary classical pathway to aniline-2,5-disulfonic acid begins with the sulfonation of metanilic acid (also known as aniline-3-sulfonic acid). google.comemcochemicals.com This process involves treating aniline-3-sulfonic acid with an excess of oleum (B3057394) (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. google.comgoogle.com The powerful electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, which attacks the aniline derivative's benzene (B151609) ring. wikipedia.orgchemistrysteps.com The reaction is driven to completion by ensuring the initial monosulfonic acid is fully consumed, which results in a mixture containing the desired di-sulfonic acid and an over-sulfonated trisulfonic acid intermediate. google.com
A patent from 1928 describes a specific example of this process, highlighting the conditions required. google.com
| Reagent | Quantity (parts by weight) |
| Aniline-3-sulphonic acid | 17.3 |
| Monohydrate (100% H₂SO₄) | 4.6 |
| 65% Oleum | 23 |
| Reaction Conditions | |
| Temperature | 160 °C |
| Duration | 6 hours |
This table illustrates the reaction parameters for the initial sulfonation step as detailed in a historical patent. google.com
Hydrolysis of Trisulfonic Acid Intermediates for Aniline-2,5-disulfonic Acid Formation
A crucial step in the classical synthesis is the selective hydrolysis of the aniline-trisulfonic acid that forms alongside the desired aniline-2,5-disulfonic acid. google.comgoogle.com The sulfonation reaction is reversible, a characteristic that is exploited in this stage. wikipedia.orgchemistrysteps.com By heating the reaction mixture with a dilute acid, such as sulfuric or hydrochloric acid, the most sterically hindered or least stable sulfonic acid group is removed. google.comgoogle.com
Following the initial sulfonation, the mixture is diluted with water and boiled under reflux for several hours. This process, known as desulfonation, selectively removes the third sulfonic acid group, converting the trisulfonic acid intermediate into the stable aniline-2,5-disulfonic acid. google.comchemistrysteps.com This step is essential to obtain a pure final product with a high yield, reported to be over 90%. google.com The final product, aniline-2,5-disulfonic acid, is then typically isolated as its disodium (B8443419) salt by salting out. google.com
Advanced Synthetic Strategies and Process Optimization
Modern research focuses on developing more efficient, environmentally friendly, and selective methods for sulfonation, moving away from the harsh conditions of classical approaches.
Catalytic Enhancements in Sulfonation Reactions
Recent advancements have introduced various catalytic systems to facilitate the sulfonylation of aniline derivatives under milder conditions. These methods often utilize transition metal catalysts to achieve direct C-H functionalization, a more efficient and atom-economical approach. nih.gov
Key catalytic strategies include:
Biomass-Derived Copper Catalysts: A recyclable heterogeneous catalyst (CuₓOᵧ@CS-400) derived from biomass has been shown to effectively catalyze the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. This method is noted for its mild reaction conditions and the catalyst's reusability for up to five cycles without significant loss of efficiency. nih.govresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis represents another mild approach for the direct sulfonylation of aniline derivatives. rsc.orgnih.gov Using an iridium-based photocatalyst, aniline derivatives react with stable sulfinate salts to form sulfones. This method is valued for its ability to generate the necessary sulfonyl radicals under gentle conditions, avoiding harsh reagents and high temperatures. researchgate.netnih.gov
| Catalytic System | Catalyst Example | Reaction Type | Key Advantages |
| Heterogeneous Copper | CuₓOᵧ@CS-400 | C-H Sulfonylation | Mild room-temperature conditions, recyclable catalyst, environmentally friendly. nih.govresearchgate.net |
| Photoredox | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | C-H Sulfonylation | Mild conditions (visible light), uses stable sulfinate salts, good functional group tolerance. researchgate.netnih.gov |
This table compares advanced catalytic methods for the sulfonylation of aniline derivatives.
Stereochemical Considerations in Sulfonation Processes
In the context of synthesizing aniline-2,5-disulfonic acid, the primary chemical consideration is regioselectivity , not stereoselectivity. Regioselectivity dictates where on the benzene ring the sulfonation occurs. The planar nature of the benzene ring and the achiral nature of the SO₃ electrophile mean that no new stereocenters are created during the reaction.
The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is an ortho-, para-director, while the sulfonic acid group (-SO₃H) is a meta-director and a deactivator. chemistrysteps.com The synthesis starts with aniline, which is first sulfonated to form a mixture of aminobenzenesulfonic acids. The formation of sulfanilic acid (4-aminobenzenesulfonic acid) is a key intermediate step. wikipedia.org Subsequent sulfonation is directed by both the amino and the existing sulfonic acid groups, leading to the specific 2,5-disubstituted pattern under thermodynamic control at high temperatures.
Green Chemistry Principles in Disodium Aniline-2,5-disulphonate Synthesis
The classical synthesis method is energy-intensive and uses large quantities of corrosive acids, presenting environmental and safety challenges. ucv.ro Green chemistry principles aim to mitigate these issues by designing more sustainable chemical processes.
For the synthesis of related compounds like sulfanilic acid, microwave-assisted synthesis has been demonstrated as a greener alternative to conventional thermal heating. ucv.ro This approach offers significant advantages:
Reduced Reaction Time: Microwave activation can dramatically shorten reaction times from several hours to minutes.
Reduced Waste: Faster, more efficient reactions can lead to fewer byproducts and less hazardous waste.
Applying these principles to the synthesis of this compound would involve exploring alternatives to oleum and developing catalytic systems that operate under less corrosive and milder conditions, such as those discussed in section 2.2.1. The use of recyclable catalysts and alternative energy sources like microwave or ultrasonic irradiation aligns with the goals of creating more sustainable manufacturing processes for this important chemical. nih.govucv.ro
Mechanistic Investigations of Sulfonation and Desulfonation Processes of Aniline-2,5-disulfonic Acid
The industrial synthesis of this compound is intrinsically linked to the sulfonation and desulfonation of aniline and its derivatives. A common industrial route involves the sulfonation of aniline-3-sulfonic acid (metanilic acid). This process is not a simple, single-step reaction but a complex interplay of sulfonation and desulfonation reactions, influenced by factors such as temperature and the concentration of sulfuric acid. A key aspect of this synthesis is the initial over-sulfonation to a trisulfonic acid, which is then selectively desulfonated to yield the desired aniline-2,5-disulfonic acid. google.comgoogle.com
The sulfonation of aromatic compounds is a reversible electrophilic substitution reaction. The forward reaction, sulfonation, is favored in concentrated sulfuric acid or oleum, while the reverse reaction, desulfonation, is promoted by dilution with water and heating. youtube.com This reversibility is a critical factor in controlling the final product distribution in the synthesis of aniline-2,5-disulfonic acid.
Reaction Pathway Elucidation
The synthesis of aniline-2,5-disulfonic acid typically commences with the sulfonation of aniline-3-sulfonic acid using oleum (fuming sulfuric acid) at elevated temperatures. google.com This strong sulfonating agent leads to the formation of a mixture of di- and tri-sulfonic acids. The primary desired intermediate is aniline-2,5-disulfonic acid, but the reaction conditions can also lead to the formation of an aniline trisulfonic acid.
To obtain pure aniline-2,5-disulfonic acid, the reaction mixture containing the trisulfonic acid is subjected to a controlled desulfonation step. This is achieved by diluting the reaction mixture with water and boiling it under reflux. google.comgoogle.com The presence of dilute acid and heat favors the removal of one of the sulfonic acid groups from the trisulfonic acid, leading to the formation of the more stable aniline-2,5-disulfonic acid.
The regiochemistry of the sulfonation of aniline is complex. The amino group is an activating, ortho-, para-directing group. However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. The reaction conditions, therefore, play a crucial role in determining the position of the incoming sulfo group. The formation of various isomers during the sulfonation of aniline has been observed, and their separation and identification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC). rsc.org
A proposed mechanism for the sulfonation of aniline suggests that the reaction may proceed through the formation of an N-sulfamate intermediate (phenylsulfamic acid). This intermediate then rearranges to the ortho- and para-aminobenzenesulfonic acids. This rearrangement is thought to be an intermolecular process involving the release of sulfur trioxide (SO3), which then acts as the electrophile in the aromatic substitution reaction.
Detailed Research Findings
While specific kinetic and thermodynamic data for the sulfonation of aniline-3-sulfonic acid and the desulfonation of the resulting trisulfonic acid are not extensively available in the public domain, general principles from related studies provide valuable insights.
Studies on the desulfonation of arenesulfonic acids, such as benzenesulfonic acid and toluenesulfonic acids, have shown that the reaction is typically first-order with respect to the sulfonic acid. The rate of desulfonation increases significantly with both increasing temperature and increasing concentration of the aqueous sulfuric acid. The activation energies for the desulfonation of toluenesulfonic acids have been reported to be in the range of 27-30 kcal/mol.
In a different context, the photochemical desulfonation of aniline-2,5-disulfonic acid has been investigated. Irradiation of an aqueous solution of aniline-2,5-disulfonic acid with UV light leads to the formation of o-anilinesulfonic acid through a desulfonation process. This reaction is efficiently inhibited by molecular oxygen, suggesting the involvement of a triplet excited state.
The following data tables summarize some of the key findings from research on aniline sulfonation and desulfonation processes.
| Parameter | Value | Compound | Reference |
| Quantum Yield (deoxygenated) | 0.46 | Aniline-2,5-disulfonic acid | |
| Quantum Yield (oxygenated) | 9.0 x 10⁻³ | Aniline-2,5-disulfonic acid | |
| Bimolecular Quenching Rate Constant by Oxygen | 2.5 x 10⁹ mol⁻¹ L s⁻¹ | Triplet state of Aniline-2,5-disulfonic acid | |
| HPLC Retention Times for Aniline Sulfonation Products | |||
| Sulfanilic acid | 7.7 min | rsc.org | |
| 3-Aminobenzenesulfonic acid | 12.2 min | rsc.org | |
| Aniline | 22.4 min | rsc.org | |
| 4-Aminobenzene-1,3-disulfonic acid | 26.2 min | rsc.org | |
| 2-Aminobenzene-1,4-disulfonic acid (Aniline-2,5-disulfonic acid) | 28.4 min | rsc.org | |
| 2-Aminobenzenesulfonic acid | 33.0 min | rsc.org |
Table 1: Research Findings on Sulfonation and Desulfonation of Aniline Derivatives
Chemical Reactivity and Derivatization Pathways
Reactions Leading to Azo Dye Formation
The synthesis of azo dyes from aniline (B41778) derivatives is a cornerstone of the dye manufacturing industry. This process typically involves a two-step reaction: diazotization followed by an azo coupling reaction.
The conversion of a primary aromatic amine, such as aniline-2,5-disulfonic acid, into a diazonium salt is known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). chemicalnote.combyjus.comorganic-chemistry.org
The mechanism of diazotization involves several steps:
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.comyoutube.com
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of aniline-2,5-disulfonic acid attacks the nitrosonium ion. byjus.com
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide. byjus.com
Formation of the Diazonium Ion: In the presence of excess acid, the diazohydroxide is protonated, and a molecule of water is eliminated, resulting in the formation of the stable aryldiazonium ion. byjus.com
The presence of the two sulfonic acid groups on the aniline ring influences the reactivity and solubility of the resulting diazonium salt.
The resulting diazonium salt of aniline-2,5-disulfonic acid is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols and aromatic amines, in a process called azo coupling. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction is the final step in the formation of azo dyes. wikipedia.orgijpba.info
The coupling partner, which can be an aromatic amine or a phenol (B47542), must contain a strong electron-donating group (e.g., -OH, -NH₂, -NR₂) to activate the aromatic ring for the electrophilic attack by the diazonium ion. libretexts.org The position of the coupling is typically para to the activating group, unless that position is already occupied, in which case ortho coupling occurs. wikipedia.orgorganic-chemistry.org
The pH of the reaction medium is a critical factor in azo coupling reactions. organic-chemistry.org
For coupling with phenols , the reaction is carried out in mildly alkaline conditions (pH > 7). This is because the phenoxide ion (Ar-O⁻), formed in alkaline solution, is a much stronger activating group than the neutral phenol.
For coupling with aromatic amines , the reaction is performed in weakly acidic to neutral conditions (pH 4-7). organic-chemistry.org In strongly acidic solutions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating group.
The reactivity of both the diazonium salt and the coupling component is significantly influenced by the nature and position of substituents on the aromatic rings.
On the Diazonium Component (from Aniline-2,5-disulfonic Acid): The two electron-withdrawing sulfonic acid groups (-SO₃H) on the aniline ring increase the electrophilicity of the diazonium ion, making it more reactive in the coupling reaction. These groups also enhance the water solubility of the resulting azo dye.
On the Coupling Component: Electron-donating groups (EDGs) on the coupling partner (phenols or anilines) increase the nucleophilicity of the aromatic ring, thereby accelerating the rate of the coupling reaction. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the reactivity of the coupling component. The strength of the activating group affects the yield of the azo dye. icrc.ac.ir
| Substituent on Coupling Component | Effect on Ring Nucleophilicity | Impact on Coupling Reaction Rate | Example Groups |
|---|---|---|---|
| Strongly Activating | Increases significantly | Fast | -OH, -NH₂, -NR₂ |
| Moderately Activating | Increases | Moderate | -OR, -NHCOR |
| Weakly Activating | Increases slightly | Slow | -Alkyl |
| Deactivating | Decreases | Very Slow / No Reaction | -NO₂, -CN, -SO₃H, -COOH, -Halogens |
Formation of Optical Brighteners from Disodium (B8443419) Aniline-2,5-disulphonate Precursors
Disodium aniline-2,5-disulphonate is a precursor in the synthesis of certain types of optical brighteners, also known as fluorescent whitening agents (FWAs). googleapis.com These compounds function by absorbing light in the ultraviolet region and re-emitting it in the blue region of the visible spectrum, leading to a whiter appearance of materials like textiles, paper, and plastics.
A significant class of optical brighteners is based on the stilbene (B7821643) backbone. The synthesis of these compounds often involves condensation reactions. While aniline-2,5-disulfonic acid itself is not directly converted into a stilbene derivative in a single step, it is used as a key building block in the synthesis of more complex stilbene-based optical brighteners.
A common starting material for many stilbene-based optical brighteners is 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). googleapis.com Aniline-2,5-disulfonic acid can be a precursor in multi-step syntheses of intermediates that are then used to build the final optical brightener structure.
One of the most commercially important classes of optical brighteners is the 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonate derivatives. researchgate.net The synthesis of these compounds typically involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). benthamopenarchives.combenthamopen.comresearchgate.net
The process generally proceeds in a stepwise manner where the chlorine atoms on the cyanuric chloride are sequentially replaced by nucleophiles. Aniline-2,5-disulfonic acid can be introduced into the structure by reacting it with the cyanuric chloride either before or after the reaction with 4,4'-diaminostilbene-2,2'-disulfonic acid.
A typical synthetic route involves:
First Condensation: Reaction of cyanuric chloride with an aromatic amine, such as aniline-2,5-disulfonic acid, under controlled pH and temperature (e.g., pH 4-7 and 5-15°C). google.com
Second Condensation: The resulting dichlorotriazinyl intermediate is then reacted with 4,4'-diaminostilbene-2,2'-disulfonic acid at a slightly higher temperature and pH (e.g., pH 6-9 and 10-40°C). google.com
Third Condensation: The remaining chlorine atoms on the triazine rings are substituted by reacting with another amine or alcohol at an even higher temperature and pH (e.g., pH 8-11 and 60-100°C) to complete the synthesis of the optical brightener. google.com
The specific amines and the reaction sequence can be varied to produce a wide range of optical brighteners with different properties.
| Step | Reactants | Typical pH Range | Typical Temperature Range (°C) | Product |
|---|---|---|---|---|
| 1 | Cyanuric Chloride + Aniline-2,5-disulfonic Acid | 4-7 | 5-15 | Monosubstituted Dichlorotriazine |
| 2 | Product from Step 1 + 4,4'-Diaminostilbene-2,2'-disulfonic Acid | 6-9 | 10-40 | Bis(monochlorotriazinyl) Stilbene Derivative |
| 3 | Product from Step 2 + Amine/Alcohol | 8-11 | 60-100 | Final Optical Brightener |
Other Functionalization and Chemical Transformations
Beyond its initial synthesis, the molecular framework of this compound can be further elaborated through reactions targeting its sulfonate and amino functionalities. These transformations open avenues to novel molecules with tailored properties.
Modification of Sulfonate Groups in this compound
The sulfonate groups (-SO₃⁻) of this compound, while generally stable, can undergo specific chemical transformations. These reactions primarily involve nucleophilic substitution or desulfonation, often requiring forcing conditions.
One notable transformation is the desulfonation process. The sulfonation of aromatic compounds is a reversible reaction. google.com In the synthesis of aniline-2,5-disulfonic acid, a trisulfonated intermediate is often formed, which is then subjected to hydrolysis with dilute acid to selectively remove the third sulfonate group. google.comgoogle.com This inherent reversibility suggests that under specific conditions, such as heating in the presence of dilute mineral acids, one or both sulfonate groups could be removed from the aniline-2,5-disulfonate molecule.
While direct nucleophilic substitution of the sulfonate group on an aromatic ring is challenging, conversion to more reactive intermediates can facilitate this. For instance, arylsulfonates can be converted to aryl halides. Although specific examples for this compound are not prevalent in readily available literature, the general principle of converting a sulfonate to a halide, often via a sulfonyl halide intermediate, is a known transformation in organic synthesis.
Another potential modification is the reduction of the sulfonate groups. Aromatic sulfonic acids are notoriously difficult to reduce directly. However, specialized reagents and conditions can achieve this transformation. For example, o-aminothiophenols can be prepared by the zinc reduction of 2-nitrobenzenesulfonyl chloride, indicating that a sulfonyl chloride intermediate derived from a sulfonic acid can be reduced. wikipedia.org
The following table summarizes potential modifications of the sulfonate groups based on general aromatic sulfonic acid chemistry.
| Reaction Type | Reagents and Conditions | Potential Product | Notes |
| Desulfonation | Dilute H₂SO₄ or HCl, heat | Aniline-sulfonic acid or Aniline | The position of the remaining sulfonate group would depend on reaction conditions. |
| Conversion to Sulfonyl Chloride | PCl₅ or SOCl₂ | Aniline-2,5-disulfonyl chloride | This intermediate would be highly reactive. |
| Reduction (via sulfonyl chloride) | Reducing agents (e.g., Zn/HCl) | Aminothiophenol derivative | This would be a multi-step process. |
Reactions Involving the Amino Group of Aniline-2,5-disulfonic Acid
The primary amino group (-NH₂) in aniline-2,5-disulfonic acid is a versatile handle for a wide array of chemical transformations, including diazotization followed by coupling reactions, acylation, and polymerization.
Diazotization and Coupling Reactions: A cornerstone of azo dye synthesis, the amino group of aniline-2,5-disulfonic acid can be readily converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures. googleapis.comdoubtnut.comdoubtnut.com This diazonium salt is an excellent electrophile and can react with various coupling components, such as phenols and other aromatic amines, to form highly colored azo compounds. Aniline-2,5-disulfonic acid is explicitly mentioned as a diazo component in patent literature for the production of azo dyes. googleapis.com
The general scheme for this process is as follows:
Diazotization: Aniline-2,5-disulfonic acid + NaNO₂ + 2HX → Diazonium salt + NaX + 2H₂O
Coupling: Diazonium salt + Coupling Component → Azo Dye
Sandmeyer Reaction: The diazonium salt derived from aniline-2,5-disulfonic acid can also undergo Sandmeyer reactions, where the diazonium group is replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, typically catalyzed by copper(I) salts. vedantu.comwikipedia.org This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring that might be difficult to install directly. For example, the conversion of aniline to chlorobenzene is a classic example of a Sandmeyer reaction. doubtnut.com
Acylation: The amino group can be acylated using reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamido derivative. This reaction is often used to protect the amino group during other transformations or to modify the electronic properties of the molecule. A patent describes the solid-phase acylation of various aminosulfonic acids, including aminobenzenesulfonic acids, with acetic anhydride. google.com
Polymerization: Aniline and its derivatives can be polymerized to form polyaniline, a conducting polymer. A research study has reported the synthesis of a poly(aniline-co-aniline-2,5-disulfonic acid) copolymer. researchgate.net In this process, the amino group participates in the oxidative polymerization, leading to a sulfonated polyaniline with modified properties.
The following table details some of the key reactions involving the amino group of aniline-2,5-disulfonic acid.
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt | Key intermediate for azo dyes and Sandmeyer reactions. |
| Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol, aniline) | Azo dye | Foundation of a large class of synthetic colorants. |
| Sandmeyer Reaction | Diazonium salt, CuX (X = Cl, Br, CN) | Aryl halide, Aryl cyanide | Versatile method for introducing various functional groups. |
| Acylation | Acetic anhydride or Acetyl chloride | N-acetylated derivative | Protection of the amino group, modification of properties. |
| Polymerization | Oxidizing agent (e.g., ammonium persulfate) | Sulfonated polyaniline copolymer | Synthesis of functional polymers with potential applications in electronics. |
Structural Elucidation and Characterization Techniques
Advanced Spectroscopic Characterization Methodologies for Aniline-2,5-disulfonic Acid and its Salts
Spectroscopic methods are fundamental in identifying and characterizing aniline-2,5-disulfonic acid and its corresponding salts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For aniline (B41778) derivatives, ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of aniline, distinct signals are observed for the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons in aniline are typically found between 6.7 and 7.2 ppm, while the amine protons show a broad signal around 3.6 ppm. researchgate.net For substituted anilines like aniline-2-sulfonic acid, the sulfonic acid group influences the electronic environment, causing shifts in the proton signals. In the ¹H NMR spectrum of aniline-2-sulfonic acid in DMSO-d₆, proton signals have been observed at approximately 7.78, 7.48, 7.40, and 7.34 ppm. chemicalbook.com
¹³C NMR spectroscopy provides further structural detail by identifying the chemical shifts of the carbon atoms in the molecule. In the spectrum of aniline, carbon atoms attached to the amino group and those at the ortho, meta, and para positions have distinct chemical shifts. researchgate.netspectrabase.com For disodium (B8443419) aniline-2,5-disulphonate, the introduction of two sulfonate groups significantly alters the electron distribution in the benzene (B151609) ring, which is reflected in the ¹³C NMR spectrum. nih.gov
A comparison of the typical ¹H and ¹³C NMR chemical shifts for aniline and a related substituted aniline is presented in the table below.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Aniline | CDCl₃ | δ 7.16 (t), 6.75 (d), 6.69 (s), 6.62 (d), 4.59 (br s, -NH₂) rsc.org | δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5 rsc.org |
| 2-Butylthioaniline | DMSO-d₆ | Signals for ring protons are shifted compared to aniline researchgate.net | The carbon ortho to the SBu group is shifted downfield to δ 134.5 from δ 128.8 in aniline researchgate.net |
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the context of aniline-2,5-disulfonic acid and its salts, IR spectroscopy can confirm the presence of the amine (-NH₂), sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻), and aromatic ring C-H and C=C bonds.
Key vibrational bands observed in the IR spectrum include:
N-H stretching: Typically appears in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.
S=O stretching: Strong absorptions associated with the sulfonic acid or sulfonate groups are found around 1147-1150 cm⁻¹. researchgate.net
C=C stretching: Vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.
C-N stretching: This vibration usually occurs in the 1250-1350 cm⁻¹ range.
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ can indicate the presence of the sulfonic acid group.
In a study of a copolymer containing aniline-2,5-disulfonic acid, characteristic IR bands were observed, including the S=O stretching of the sulfonic acid groups at 1147 cm⁻¹ and 1150 cm⁻¹. researchgate.net The IR spectrum of a related compound, aniline-2-sulfonic acid, also shows these characteristic peaks. chemicalbook.com
The table below summarizes some of the characteristic IR absorption bands for functional groups relevant to aniline-2,5-disulfonic acid.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Sulfonic Acid/Sulfonate (-SO₃H / -SO₃⁻) | S=O Stretch | 1140-1200 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like aniline and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of aniline typically shows two main absorption bands. The more intense band, around 230-240 nm, is attributed to a π → π* transition of the benzene ring. A second, less intense band, around 280-290 nm, is due to an n → π* transition involving the non-bonding electrons of the nitrogen atom.
In copolymers of aniline and aniline-2,5-disulfonic acid, UV-Vis spectroscopy has been used to detect the presence of quinoid and benzenoid groups, which are important for the electronic properties of these polymers. researchgate.net A composite containing poly(aniline-co-aniline-2,5-disulfonic acid) showed a maximum absorption (λmax) at 410 nm. researchgate.net
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which helps in confirming its structure. The molecular weight of aniline-2,5-disulfonic acid is 253.25 g/mol . scbt.comavantorsciences.comemcochemicals.comnovainternational.net The disodium salt, disodium aniline-2,5-disulphonate, has a molecular weight of approximately 297.2 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecule can break into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" that can be used to identify the compound.
X-ray Diffraction Studies of Aniline-2,5-Disulfonic Acid Salts and Derivatives
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method is particularly valuable for studying the solid-state structures of salts and derivatives of aniline-2,5-disulfonic acid.
Aniline-2,5-disulfonic acid and its corresponding dianion can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). scispace.com These materials have ordered, porous structures with potential applications in areas like gas storage and catalysis. scispace.comnih.gov
For example, in the study of MOFs, XRD is used to confirm that the synthesized material has the desired crystal structure. mdpi.com The diffraction pattern of a synthesized MOF can be compared to a simulated pattern to verify its structure. mdpi.com The intensity of certain diffraction peaks can also provide information about the contents of the pores within the framework. mdpi.com
Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
The molecular structure of aminobenzenesulphonates, including this compound, facilitates the formation of intricate hydrogen bonding networks. These interactions are fundamental to the assembly of molecules into a stable crystalline lattice. The primary contributors to hydrogen bonding in these structures are the amino (-NH2) and sulphonate (-SO3) groups. khanacademy.orgyoutube.com
Hydrogen bonds, a type of dipole-dipole interaction, occur between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. khanacademy.orgyoutube.com In the case of this compound, the hydrogen atoms of the amino group can act as hydrogen bond donors, while the oxygen atoms of the sulphonate groups and the nitrogen atom of the amino group can act as hydrogen bond acceptors.
Chromatographic Methods for Purity Assessment and Isomer Separation of Aniline Disulphonates
Chromatographic techniques are indispensable for the quality control of this compound, ensuring its purity and separating it from its isomers, most notably aniline-2,4-disulphonic acid. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.
A robust ion-pair reversed-phase HPLC method has been developed for the successful separation and quantification of a range of anilinesulphonic acid derivatives, including aniline-2,5-disulphonic acid. rsc.org This method utilizes a C18 column, a common type of reversed-phase column, with an eluent containing an ion-pairing agent. rsc.orgsielc.com
One successful approach involves the use of tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) as the ion-pairing agent. rsc.org The separation is typically achieved using an acetonitrile-water mobile phase containing a phosphate (B84403) buffer to maintain a stable pH. rsc.org For instance, a mobile phase consisting of 5% acetonitrile, 0.05 M Na2HPO4, and 0.005 M TBAHS at a pH of 5.5 has proven effective for separating aniline-2,5-disulphonic acid from other related compounds on a Spherisorb 10 ODS column. rsc.org
The ability to separate aniline disulphonate isomers is critical, as their chemical and physical properties can differ. The selection of the stationary phase, mobile phase composition, and detector are all crucial parameters that are optimized to achieve the desired separation and sensitivity. For instance, pre-column derivatization with reagents like 1,2-naphthoquinone-4-sulphonate can be employed to enhance the detection of aniline and its derivatives. nih.gov
The table below summarizes a typical HPLC method for the separation of aniline disulphonate isomers.
| Parameter | Condition | Reference |
| Column | Spherisorb 10 ODS | rsc.org |
| Mobile Phase | 5% Acetonitrile, 0.05 M Na2HPO4, 0.005 M TBAHS | rsc.org |
| pH | 5.5 | rsc.org |
| Detection | UV Spectrophotometry | rsc.org |
This method allows for the accurate determination of the purity of this compound and the quantification of any isomeric impurities, which is essential for its application in various chemical syntheses.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity of Disodium (B8443419) Aniline-2,5-disulphonate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other key parameters.
For disodium aniline-2,5-disulphonate, DFT calculations, likely employing a basis set such as B3LYP/6-311G(d,p), could be used to optimize the molecular geometry in the gas phase or in a simulated solvent environment. Such studies would provide precise bond lengths and angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating Mulliken atomic charges, which reveal the distribution of electron density across the molecule and identify potential sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are crucial for understanding intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for electrophilic and nucleophilic attack. The amino group is expected to be a primary electron-donating center, contributing significantly to the HOMO, while the benzene (B151609) ring and sulfonate groups would influence the LUMO. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and its potential to participate in chemical reactions, which is particularly relevant for its role as a dye intermediate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its constituent atoms. Given its high solubility in water, MD simulations would be particularly valuable for understanding its interactions with solvent molecules. These simulations can model the hydration shell around the sulfonate and amino groups, revealing how water molecules orient themselves and form hydrogen bonds. This information is crucial for understanding the compound's solubility and its behavior in aqueous solutions, which is the typical environment for dye synthesis and application.
While specific MD simulations for this compound are not widely published, studies on sulfonated polymers like sulfonated poly(ether ether ketone) (S-PEEK) and sulfonated polystyrene provide analogous insights. researchgate.netresearchgate.net These studies show that with increasing water content, the hydration of the sulfonate groups increases, leading to greater distances between these groups and enhanced mobility of water molecules and counter-ions. researchgate.net This suggests that in an aqueous solution, the sodium ions of this compound would be well-solvated and mobile.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can also predict the spectroscopic properties of molecules, providing a valuable comparison with experimental data. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax), which are related to the electronic transitions between molecular orbitals. These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure of the molecule.
Similarly, the vibrational frequencies (IR and Raman spectra) can be computed using DFT. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and identifying characteristic functional groups. Research on related compounds, such as coordination polymers of aniline-2,5-disulfonic acid, has utilized experimental spectroscopic methods like FT-IR and UV-Vis for characterization. researchgate.net
Furthermore, computational chemistry can be employed to explore potential reaction pathways. For example, in the context of dye synthesis, computational models can be used to study the mechanism of diazotization of the amino group and the subsequent coupling reactions to form azo dyes. By calculating the energy profiles of different reaction pathways, it is possible to predict the most likely reaction products and optimize reaction conditions.
Cheminformatics Approaches to Structure-Activity Relationships in Dye Synthesis utilizing Aniline (B41778) Disulfonates
Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data and establish relationships between chemical structure and biological activity or physical properties. In the context of dye synthesis, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly valuable.
A QSAR/QSPR study on aniline disulfonates would involve compiling a dataset of different aniline disulfonate derivatives and their corresponding properties as dyes, such as their color (λmax), color fastness (light, washing, and rubbing fastness), and solubility. Various molecular descriptors would then be calculated for each derivative. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energies, dipole moment).
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the molecular descriptors with the observed dye properties. Such a model could then be used to predict the properties of new, unsynthesized aniline disulfonate derivatives, thereby guiding the design of new dyes with desired characteristics. While specific QSAR studies on aniline disulfonates for dye synthesis are not prevalent in the literature, the principles of this approach are widely applied in the design of various functional molecules, including pharmaceuticals and materials.
Applications in Advanced Materials Science and Engineering
Integration into Polymeric Systems
The incorporation of disodium (B8443419) aniline-2,5-disulphonate into polymeric matrices imparts unique properties, particularly in the realm of conducting polymers. The sulphonate groups are pivotal in achieving self-doping, a process that enhances the electrical conductivity and processability of these materials.
Synthesis of Self-Doped Copolymers (e.g., Poly(aniline-co-aniline-2,5-disulfonic acid))
The synthesis of self-doped copolymers, such as poly(aniline-co-aniline-2,5-disulfonic acid), involves the copolymerization of aniline (B41778) with a sulfonated aniline monomer like aniline-2,5-disulfonic acid. researchgate.net This process introduces ionizable, negatively charged functional groups directly onto the polymer backbone. researchgate.net These attached groups act as internal dopants, creating a "self-doped" system. nih.govdtic.mil This intramolecular doping facilitates charge carrier generation without the need for an external acid dopant, which can often be corrosive or easily leached out.
The presence of the bulky sulfonic acid groups can introduce steric effects, which may influence the polymerization process and the final structure of the copolymer. dtic.mil The degree of sulfonation, or the ratio of sulfonated monomers to aniline monomers, is a critical parameter that can be adjusted to control the properties of the resulting copolymer, such as its solubility and conductivity. researchgate.net For instance, self-doped poly(aniline-co-aminonaphthalene sulfonic acid) has demonstrated improved thermal stability compared to conventionally doped polyaniline. researchgate.net
A common synthetic approach is the chemical oxidative polymerization of aniline and aniline-2,5-disulfonic acid in an acidic aqueous medium. researchgate.netresearchgate.net However, direct oxidative polymerization of 2,5-aminobenzenedisulfonic acid can be challenging due to the deactivating effect of the electron-withdrawing sulfonate groups, which can hinder the generation of reactive intermediates and lead to an early termination of the polymerization process. researchgate.net
Investigation of Electrical Conductivity and Dielectric Properties in Nanocomposites
The integration of self-doped copolymers like poly(aniline-co-aniline-2,5-disulfonic acid) into nanocomposites has been a subject of intensive research to enhance their electrical and dielectric properties. These nanocomposites often incorporate nanoparticles such as silver-doped silica (B1680970) (Ag@SiO2). nih.govresearchgate.net
The electrical conductivity of these materials is a key focus. For an oligomer of poly(aniline-co-aniline-2,5-disulfonic acid), the DC conductivity has been reported to vary from 0.06 to 0.016 S/cm. nih.govresearchgate.net When formed into a nanocomposite with L-ascorbic acid and Ag@SiO2, the conductivity ranged from 0.008 to 0.016 S/cm with increasing temperature up to 363 K. researchgate.net This behavior indicates a transition from a semiconductor to a more metallic nature. nih.govresearchgate.net The conductivity in these systems is primarily attributed to the self-doping mechanism between the sulfonate groups and the charged nitrogen atoms along the polymer chains. nih.govresearchgate.net The incorporation of nanoparticles can further enhance conductivity by providing additional pathways for electron transport. scirp.org
The dielectric properties of these nanocomposites are also of significant interest. The permittivity (ε′) of both the oligomer and its nanocomposite has been observed to be independent of frequency, a behavior that supports a non-Debye dependency. nih.govresearchgate.net This suggests the presence of electrode polarization and space charge effects at the interfaces within the material. nih.govresearchgate.net The high dielectric constant observed in some polyaniline-based nanocomposites indicates their potential for storing electrical energy. scirp.org
| Material | Conductivity Range (S/cm) | Temperature Condition | Reference |
|---|---|---|---|
| Poly(aniline-co-aniline-2,5-disulfonic acid) oligomer | 0.06 - 0.016 | Not specified | nih.govresearchgate.net |
| Poly(aniline-co-aniline-2,5-disulfonic acid)/L-ascorbic acid/Ag@SiO2 nanocomposite | 0.008 - 0.016 | Increasing up to 363 K | researchgate.net |
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Aniline-2,5-disulfonic acid, the acidic form of the disodium salt, is a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Its functional groups—the amino group and two sulfonate groups—can coordinate with metal ions, leading to the formation of extended, well-defined structures.
Ligand Design and Metal-Ligand Interactions with Aniline-2,5-disulfonic Acid
In the design of coordination polymers, aniline-2,5-disulfonic acid (H2ADSA) can act as a multidentate ligand. researchgate.net The sulfonate groups are particularly effective at coordinating with metal centers. In some structures, the aniline-2,5-disulfonate anion primarily serves to balance the charge of the cationic metal complex, while also participating in hydrogen bonding to form higher-dimensional networks. researchgate.net
Controlled Self-Assembly Processes
The formation of coordination polymers and MOFs from aniline-2,5-disulfonic acid and metal ions is a controlled self-assembly process. The final architecture of the material is dictated by factors such as the coordination geometry of the metal ion, the nature of the ligand, the solvent system, and the reaction temperature.
The self-assembly can lead to various dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.netresearchgate.net For instance, in some cobalt and copper coordination polymers, the aniline-2,5-disulfonate anion, along with other ligands and water molecules, facilitates the formation of a three-dimensional network through extensive hydrogen bonding. researchgate.net This demonstrates the crucial role of the ligand in directing the supramolecular assembly of the final material.
Precursor for Functional Materials with Tunable Optical Properties
Disodium aniline-2,5-disulphonate and its derivatives are valuable precursors for creating functional materials with tunable optical properties. The electronic characteristics of the aniline backbone, combined with the modifying effects of the sulfonate groups, allow for the synthesis of materials with specific light-absorbing and emitting properties.
These compounds serve as key intermediates in the production of various dyes and pigments. jayvir-us.com The presence of the sulfonate groups enhances the water solubility of these colorants, which is a desirable property for many applications, such as in printing and textiles. jayvir-us.com
Environmental Fate and Degradation Studies of Aniline Sulfonic Acids
Photochemical Degradation Mechanisms in Aqueous Environments
The photochemical behavior of aniline-2,5-disulfonic acid (ADSA) in aqueous solutions has been a subject of detailed scientific investigation. Studies have shown that the compound undergoes specific phototransformation when exposed to UV light. rsc.orgresearchgate.net
The presence of molecular oxygen plays a significant inhibitory role in the photochemical degradation of aniline-2,5-disulfonic acid. Research involving steady-state and laser flash photolysis has demonstrated that the photolysis of ADSA upon excitation at wavelengths of 254 nm, 310 nm, and 334 nm is efficiently suppressed by oxygen. rsc.orgresearchgate.net This inhibition is attributed to an energy transfer process from the lowest triplet excited state of the ADSA molecule to oxygen. rsc.org
The quantum yield (Φ), which measures the efficiency of a photochemical process, is dramatically affected by the presence of oxygen. In deoxygenated aqueous solutions, the quantum yield for the phototransformation of ADSA is 0.46. However, in oxygenated solutions, this value drops significantly to 9.0 × 10⁻³. rsc.orgresearchgate.net This stark difference underscores the critical influence of aeration on the natural attenuation of this compound in sunlit surface waters. The bimolecular quenching rate constant of the ADSA triplet state by oxygen has been determined to be 2.5 × 10⁹ mol⁻¹ L s⁻¹. rsc.org
Table 1: Quantum Yield of Aniline-2,5-disulfonic Acid Photolysis
The primary photochemical reaction observed during the photolysis of aniline-2,5-disulfonic acid is a specific desulfonation process. rsc.orgresearchgate.net This reaction leads to the formation of o-anilinesulfonic acid (ortho-anilinesulfonic acid or 2-aminobenzenesulfonic acid) as the main photoproduct. rsc.orgrsc.org The transformation involves the cleavage of a carbon-sulfur bond and the removal of one of the sulfonic acid groups from the benzene (B151609) ring. rsc.org
Biodegradation Pathways in Aquatic and Soil Systems
The biodegradation of aniline (B41778) sulfonic acids is a key process governing their persistence in soil and aquatic environments. While these compounds can be recalcitrant, various microorganisms have evolved pathways to utilize them as sources of carbon, nitrogen, or sulfur. researchgate.netnih.govasm.org
Microbial degradation of aniline and its derivatives is a critical detoxification pathway in nature. nih.govresearchgate.net For instance, Rhodococcus sp. DH-2 has been shown to degrade aniline by first transforming it into catechol, which is then cleaved and funneled into the TCA cycle, leading to complete mineralization. mdpi.com While this study focuses on the parent compound aniline, the initial steps are relevant for understanding the breakdown of the aniline core of ADSA.
The sulfonated nature of ADSA presents an additional challenge for microbial degradation. However, the ability of microorganisms to metabolize organosulfonates is widespread. nih.gov Studies on other sulfonated aromatic compounds, such as linear alkyldiphenyletherdisulfonates, have shown that bacteria like Rhodococcus opacus can achieve quantitative desulfonation, removing a sulfonate group to yield the corresponding phenol (B47542). asm.org This conversion is significant because the resulting phenol is generally more susceptible to further microbial attack and degradation. asm.org The biodegradation of azo dyes, which can release sulfonated aromatic amines, often involves an initial anaerobic cleavage of the azo bond followed by aerobic degradation of the resulting amines. researchgate.net
The key to microbial degradation of compounds like disodium (B8443419) aniline-2,5-disulphonate lies in enzymatic desulfonation. nih.govontosight.ai Aerobic bacteria have evolved several mechanisms to cleave the stable carbon-sulfur bond of sulfonates. nih.govnumberanalytics.com These processes are often regulated by sulfate-starvation-induced (SSI) stimulons, where the enzymes are produced when sulfur is limited, allowing the organism to use the sulfonate as a sulfur source. nih.gov
At least three general mechanisms for aerobic desulfonation have been proposed:
Activation and Elimination: The carbon atom adjacent to the sulfonate group is activated, often with the help of a thiamine (B1217682) pyrophosphate cofactor, facilitating the release of sulfite (B76179) (SO₃²⁻). nih.gov
Oxygenation: An oxygen atom is added to the same carbon atom bearing the sulfonate group. This is typically achieved by an oxygenase enzyme, destabilizing the C-S bond and leading to the release of sulfite. nih.gov
Reductive Desulfonation: A formally reductive reaction, the specific mechanism of which is not yet fully elucidated, cleaves the sulfonate group. nih.gov
Recent research on the degradation of the dye aniline blue identified a short-chain dehydrogenase (SDRz) from Comamonas testosteroni that plays a crucial role. mdpi.comnih.gov The enzymatic action involves the cleavage of the sulfonic acid group side chain as part of the degradation pathway, highlighting a specific enzyme class involved in desulfonation. mdpi.com
Environmental Monitoring and Analytical Method Development for Trace Analysis of Aniline Disulfonates
Due to their potential toxicity and environmental impact, sensitive and reliable analytical methods are required for the detection and quantification of aniline and its sulfonated derivatives in environmental matrices like water and soil. amecj.comthermofisher.com A variety of techniques have been developed for this purpose.
Common analytical methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). thermofisher.comresearchgate.net HPLC is often preferred as it can analyze these polar and thermolabile compounds without the need for a derivatization step, which is frequently required for GC analysis. thermofisher.com To handle the low concentrations typically found in environmental samples, a preconcentration step, such as solid-phase extraction (SPE), is often employed. thermofisher.comresearchgate.net On-line SPE-HPLC systems offer automation, time savings, and high sensitivity for analyzing anilines in water. thermofisher.com
More advanced methods, such as Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS), provide high selectivity and sensitivity for rapid analysis. An LC/MS/MS method has been developed for the rapid determination of aniline in environmental water, achieving good linearity in the 0.05 - 2.0 µg/L range and eliminating the need for a separate extraction process. nih.gov Other techniques like Capillary Zone Electrophoresis (CZE) have also been successfully applied for the direct determination of aniline derivatives in water samples, offering a simple and environmentally friendly alternative. researchgate.net
Table 2: Analytical Methods for Aniline and its Derivatives
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Atom Economy for Disodium (B8443419) Aniline-2,5-disulphonate
The traditional synthesis of aniline-2,5-disulphonic acid often involves the sulphonation of aniline-3-sulphonic acid with an excess of oleum (B3057394) at high temperatures, followed by a refluxing step with dilute sulphuric acid. google.com While effective in producing a high yield, this method generates significant waste and has a low atom economy. Future research is geared towards developing more efficient and environmentally benign synthetic strategies.
Key research thrusts include:
Catalytic Sulphonation: Investigating novel solid acid catalysts to replace homogeneous systems like oleum. This could lead to easier separation, catalyst recycling, and a reduction in corrosive waste streams.
Solvent-Free Reactions: Exploring mechanochemical methods or solvent-free reaction conditions to minimize the use of hazardous solvents and reduce energy consumption associated with solvent recovery.
Flow Chemistry: The application of continuous flow reactors offers precise control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability of the sulphonation process.
| Synthetic Route | Key Advantages | Research Focus |
| Catalytic Sulphonation | Reduced waste, catalyst recyclability, milder reaction conditions. | Development of robust and selective solid acid catalysts. |
| Solvent-Free Reactions | Minimized solvent waste, lower energy consumption. | Exploration of mechanochemical and high-temperature solid-state reactions. |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Optimization of reactor design and reaction kinetics in continuous flow systems. |
Exploration of New Material Applications Beyond Dyes and Optical Brighteners
The unique molecular structure of disodium aniline-2,5-disulphonate, featuring both an amino group and two sulphonate groups on a benzene (B151609) ring, makes it an intriguing building block for a variety of advanced materials. ontosight.ai
Emerging areas of application include:
Polymer Science: The copolymerization of aniline-2,5-disulphonic acid with aniline (B41778) has been shown to produce self-doped conducting polymers. nih.gov These materials exhibit interesting electrical properties and could find use in rechargeable batteries, supercapacitors, and solar cells. nih.govresearchgate.net Further research is needed to fine-tune the properties of these copolymers for specific applications.
Pharmaceutical Intermediates: The sulphonic acid groups on the aniline ring provide valuable sites for further chemical modification, positioning it as a potential precursor for the synthesis of active pharmaceutical ingredients (APIs) or diagnostic agents. pmarketresearch.com Research into sulfonated aniline derivatives for developing novel therapeutic agents is an emerging field. pmarketresearch.com
Water Treatment: Modified sulfonated aromatic compounds are being explored for their potential in ion-exchange resins and membranes for desalination and the removal of heavy metals from industrial wastewater. pmarketresearch.com The structure of aniline-2,5-disulphonic acid suggests its potential for creating novel polymeric materials with high ion-exchange capacity. pmarketresearch.com
Coordination Polymers: Recent studies have demonstrated the use of aniline-2,5-disulphonate anions in the synthesis of new coordination polymers with interesting structural and luminescence properties. researchgate.net These materials could have applications in sensing, catalysis, and optoelectronics.
| Application Area | Key Properties/Functionality | Potential Use |
| Polymer Science | Self-doping, electrical conductivity. | Rechargeable batteries, supercapacitors, solar cells. nih.govresearchgate.net |
| Pharmaceuticals | Functional groups for further synthesis. | Building block for APIs and diagnostic agents. pmarketresearch.com |
| Water Treatment | Ion-exchange capacity. | Desalination, heavy metal removal. pmarketresearch.com |
| Coordination Polymers | Luminescence, structural diversity. | Sensors, catalysis, optoelectronics. researchgate.net |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and optimizing chemical processes. For this compound, these methods can provide valuable insights at the molecular level.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and designing molecules with tailored properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of aniline-2,5-disulphonate in different environments, such as in solution or within a polymer matrix. This can provide insights into its solubility, aggregation behavior, and interactions with other molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the molecular structure of aniline-2,5-disulphonate derivatives with their physical, chemical, and biological properties. This can facilitate the virtual screening of large numbers of candidate molecules for specific applications.
Sustainable Chemistry Approaches in Industrial Production and Waste Management of Aniline Disulfonates
The principles of green chemistry are increasingly influencing the chemical industry, with a focus on minimizing environmental impact throughout a product's life cycle. For aniline disulphonates, this encompasses both the production process and the management of waste streams.
Key sustainable approaches include:
Use of Greener Solvents and Reagents: Research into replacing hazardous reagents like oleum and traditional organic solvents with more environmentally friendly alternatives is crucial.
Circular Economy Principles: Investigating methods to valorize waste streams from the production of aniline disulphonates is a key aspect of a circular economy. acs.org This could involve converting byproducts into other useful chemicals.
Biodegradation and Bioremediation: Aniline and its derivatives can be toxic and recalcitrant in the environment. nih.gov Research into the microbial degradation of aniline sulphonic acids is essential for developing effective bioremediation strategies for industrial effluents containing these compounds. Advanced oxidation processes (AOPs) are also being investigated as a cost-effective and efficient technology for their elimination from wastewater. nih.gov
| Sustainable Approach | Objective | Research Focus |
| Greener Synthesis | Reduce environmental impact of production. | Development of catalytic systems, use of benign solvents. |
| Waste Valorization | Implement circular economy principles. | Conversion of byproducts into valuable materials. acs.org |
| Waste Treatment | Minimize pollution from industrial effluents. | Development of bioremediation and advanced oxidation processes for aniline disulphonates. nih.gov |
Q & A
Q. What is the synthetic pathway for disodium aniline-2,5-disulphonate, and what are critical reaction parameters?
- Methodological Answer : The synthesis involves two steps:
Sulfonation : Boil sodium 4-chloro-3-nitrobenzene sulfonate with sodium sulfite to form sodium-2-nitrobenzene disulfonate.
Reduction : Reduce the intermediate using iron and acetic acid to yield aniline-2,5-disulphonic acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Key Parameters :
- Temperature control during sulfonation (80–100°C) to avoid side reactions.
- pH adjustment during neutralization (pH 7–8) to ensure complete salt formation.
Q. How can solubility and stability of this compound be optimized for aqueous-phase reactions?
- Methodological Answer :
- Solubility : The compound is highly soluble in water (>500 g/L at 25°C) and moderately soluble in ethanol (~50 g/L) . For improved dissolution, pre-warm solvents to 40–50°C.
- Stability : Store in airtight containers at 15–25°C, away from strong oxidizers. Shelf life exceeds 24 months under these conditions .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect absorbance peaks at 254 nm (aromatic ring) and 310 nm (sulfonate groups) .
- FTIR : Identify sulfonate (-SO₃⁻) stretches at 1040 cm⁻¹ and 1175 cm⁻¹, and NH₂ bending at 1600 cm⁻¹ .
- NMR : Use D₂O as solvent; expect aromatic proton signals at δ 7.2–7.8 ppm and sulfonate-related shifts in the δ 3.5–4.0 ppm range .
Advanced Research Questions
Q. How can environmental release rates of this compound be modeled in aquatic ecosystems?
- Methodological Answer : Use the SOLUTIONS framework to estimate release rates based on:
- Partition Coefficients : Log Kₒw = -4.7 (indicating high hydrophilicity) .
- Degradation Half-Life : ~5 days under UV light (experimental conditions: pH 7, 25°C) .
Model Inputs :
| Parameter | Value | Source |
|---|---|---|
| Water Solubility | >500 g/L | |
| Log Kₒw | -4.7 | |
| Photolysis Rate | 0.25/day |
Q. What mechanistic role does this compound play in dye synthesis?
- Methodological Answer : The compound acts as a sulfonation intermediate in azo dye production:
Q. How can conflicting data on sulfonation efficiency be resolved in large-scale syntheses?
- Methodological Answer : Contradiction : Reported sulfonation yields range from 70% to 90%. Resolution Strategy :
In Situ Monitoring : Use HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to track intermediate formation .
Parameter Optimization : Adjust sodium sulfite stoichiometry (1.2–1.5 equivalents) and reaction time (4–6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
